3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
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Overview
Description
3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms.
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to cause significant alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Analysis
Biochemical Properties
The compound 3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide has been shown to interact with CDK2, a cyclin-dependent kinase . CDK2 is a key regulator of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it a target for cancer treatment .
Cellular Effects
In cellular assays, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to cause alterations in cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2 . Molecular docking simulations have confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as 4-aminopyrazole and formamide derivatives under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions where a halogenated pyrazolo[3,4-d]pyrimidine intermediate reacts with morpholine.
Alkylation and Amidation: The final steps involve alkylation to introduce the 3-methyl group and amidation to attach the butanamide moiety. These reactions typically require the use of alkyl halides and amine coupling reagents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially reducing double bonds or nitro groups if present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various amines or thiols for substitution reactions.
Major Products
Oxidation Products: N-oxides of the morpholine ring.
Reduction Products: Reduced forms of the pyrazolo[3,4-d]pyrimidine core.
Substitution Products: Substituted derivatives with different functional groups attached to the core structure.
Scientific Research Applications
3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Potential use in the development of pharmaceuticals and agrochemicals due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Morpholine-Containing Compounds: Molecules that feature the morpholine ring but have different core structures.
Uniqueness
3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is unique due to its specific combination of a pyrazolo[3,4-d]pyrimidine core and a morpholine ring, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit multiple kinase targets makes it a versatile compound in cancer research.
Properties
IUPAC Name |
3-methyl-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2/c1-12(2)9-14(23)17-3-4-22-16-13(10-20-22)15(18-11-19-16)21-5-7-24-8-6-21/h10-12H,3-9H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQGZJHQKZURNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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